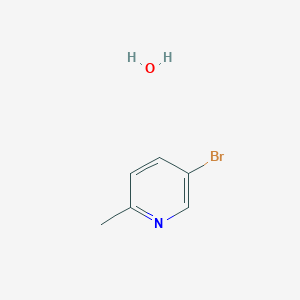

5-Bromo-2-methylpyridine hydrate

Description

5-Bromo-2-methylpyridine hydrate (CAS 3430-13-5) is a brominated pyridine derivative with a methyl substituent at the 2-position. As a hydrate, it incorporates water molecules into its crystalline structure, which can influence its solubility, stability, and reactivity. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of cardiovascular and respiratory drugs . Its bromine atom enhances electrophilic substitution reactivity, while the methyl group contributes to steric effects and modulates electronic properties. The hydrate form may improve aqueous solubility compared to the anhydrous form, making it advantageous for drug formulation processes.

Properties

IUPAC Name |

5-bromo-2-methylpyridine;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN.H2O/c1-5-2-3-6(7)4-8-5;/h2-4H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRVECALSUZMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)Br.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Direct Bromination: : One common method to synthesize 5-Bromo-2-methylpyridine involves the bromination of 2-methylpyridine. This reaction typically uses bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is carried out under controlled conditions to ensure selective bromination at the fifth position.

-

Hydrobromic Acid Method: : Another method involves the reaction of 2-methylpyridine with hydrobromic acid (HBr) in the presence of a catalyst like Raney nickel. This method also yields 5-Bromo-2-methylpyridine, which can then be crystallized to obtain the hydrate form.

Industrial Production Methods

In industrial settings, the production of 5-Bromo-2-methylpyridine hydrate often involves large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and distillation are employed to obtain the hydrate form with high purity.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : 5-Bromo-2-methylpyridine undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.

-

Oxidation Reactions: : The methyl group in 5-Bromo-2-methylpyridine can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

-

Coupling Reactions: : This compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where it acts as a halide partner. These reactions typically require palladium catalysts and are carried out in the presence of bases like potassium carbonate (K(_2)CO(_3)).

Major Products Formed

Amines: Through nucleophilic substitution, 5-Bromo-2-methylpyridine can be converted to 2-methyl-5-aminopyridine.

Carboxylic Acids: Oxidation of the methyl group can yield 5-bromo-2-pyridinecarboxylic acid.

Biaryl Compounds: Coupling reactions can produce various biaryl derivatives, useful in pharmaceuticals and materials science.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-methylpyridine serves as a critical intermediate in the synthesis of various bioactive compounds. Its derivatives are often explored for their potential therapeutic effects.

- Antimicrobial Agents : Research has shown that pyridine derivatives exhibit antimicrobial properties. For instance, certain 5-bromo-2-methylpyridine derivatives have been synthesized and tested for activity against various bacterial strains, demonstrating significant efficacy .

- Anticancer Compounds : The compound has been investigated for its potential in developing anticancer agents. Studies indicate that modifying the pyridine ring can enhance cytotoxicity against cancer cell lines, making it a valuable scaffold for drug development .

Organic Synthesis

5-Bromo-2-methylpyridine is widely used as a building block in organic synthesis due to its versatile reactivity.

- Synthesis of Heterocycles : The compound is frequently employed in the synthesis of various heterocyclic compounds. For example, it can be used to produce imidazole derivatives through cyclization reactions, which are of interest for their biological activities .

- Reagents in Chemical Reactions : It acts as a reagent in several chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This versatility makes it an essential component in synthetic methodologies aimed at constructing complex organic molecules .

Agrochemical Applications

The compound also finds applications in the agrochemical industry.

- Pesticide Development : 5-Bromo-2-methylpyridine is utilized as an intermediate in the synthesis of various pesticides. Its derivatives have shown effectiveness against pests and are being studied for their potential to improve crop protection strategies .

Industrial Applications

In addition to its roles in research and development, 5-bromo-2-methylpyridine is significant in industrial applications.

- Solvent and Catalyst : The compound can be used as a solvent or catalyst in various chemical reactions, facilitating processes that require specific conditions for optimal yield and purity .

Case Study 1: Development of Antimicrobial Agents

In a study published by the Royal Society of Chemistry, researchers synthesized a series of 5-bromo-2-methylpyridine derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyridine ring significantly enhanced antibacterial properties compared to the parent compound .

Case Study 2: Synthesis of Anticancer Agents

A recent publication highlighted the use of 5-bromo-2-methylpyridine as a precursor for synthesizing novel anticancer agents through a multi-step synthetic route. The resulting compounds were tested against various cancer cell lines, showing promising results with improved selectivity and potency .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylpyridine hydrate in biological systems involves its interaction with specific molecular targets. The bromine atom can form halogen bonds with proteins and enzymes, affecting their function. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic amino acids, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Bromo-2-hydroxy-3-methylpyridine (CAS 89488-30-2)

- Structure : A hydroxyl (-OH) group at the 2-position and a methyl group at the 3-position.

- However, it may also reduce stability under acidic or oxidative conditions.

- Applications: Not explicitly stated in the evidence, but hydroxylated pyridines are often used in coordination chemistry or as ligands .

5-Bromo-4-methoxy-2-methylpyridine (CAS 886372-61-8)

- Structure : A methoxy (-OCH₃) group at the 4-position and a methyl group at the 2-position.

- This could enhance stability in synthetic reactions.

- Applications: Explicitly noted as a medical intermediate, though specific therapeutic areas are unspecified .

5-Bromo-2-methoxy-3-methylpyridine

- Structure : Methoxy and methyl groups at the 2- and 3-positions, respectively.

- Properties : The methoxy group at the 2-position may sterically hinder reactions at the adjacent nitrogen atom, while the 3-methyl group could further modulate solubility and lipophilicity.

- Applications : Structural analogs with methoxy groups are often explored in drug discovery for their pharmacokinetic optimization .

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

- Reactivity : Bromine at the 5-position in all compounds facilitates nucleophilic aromatic substitution, a key reaction in pharmaceutical synthesis. Methyl and methoxy groups influence regioselectivity and reaction rates .

- Solubility : Hydrate formation in 5-bromo-2-methylpyridine likely enhances water solubility, critical for bioavailability in drug formulations. Hydroxyl and methoxy groups in analogs may offer similar advantages .

- Stability : Methoxy-substituted derivatives (e.g., 5-bromo-4-methoxy-2-methylpyridine) may exhibit greater thermal and oxidative stability compared to hydroxylated analogs due to reduced hydrogen bonding and steric protection .

Biological Activity

5-Bromo-2-methylpyridine hydrate, also known as 5-bromo-2-picoline, is a heterocyclic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

5-Bromo-2-methylpyridine is characterized by the following chemical properties:

- Molecular Formula : C6H6BrN

- CAS Number : 3430-13-5

- Log P (partition coefficient) : Ranges from 1.58 to 2.54, indicating moderate lipophilicity .

Synthesis Methods

The synthesis of 5-bromo-2-methylpyridine typically involves multi-step organic reactions. A notable method includes:

- Condensation Reaction : Diethyl malonate reacts with alkali metal to form salts.

- Decarboxylation : The product undergoes decarboxylation under acidic conditions to yield 5-nitro-2-picoline.

- Reduction : Hydrogenation reduction of 5-nitro-2-picoline using a Pd/C catalyst produces 5-amino-2-methylpyridine.

- Bromination : The final bromination step yields 5-bromo-2-methylpyridine .

Antimicrobial Properties

Research has shown that 5-bromo-2-methylpyridine exhibits antimicrobial activity against various pathogens. In vitro studies demonstrated its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Several studies have investigated the anticancer potential of 5-bromo-2-methylpyridine. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways:

- Cell Line Studies : In experiments with human cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in significant reductions in cell viability and increased levels of apoptotic markers .

Enzyme Inhibition

5-Bromo-2-methylpyridine has been identified as a selective inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of various pyridine derivatives, including 5-bromo-2-methylpyridine, against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting moderate antibacterial activity.

-

Cancer Cell Apoptosis Induction :

- In a study involving MCF-7 breast cancer cells, treatment with 5-bromo-2-methylpyridine led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage, highlighting its potential as an anticancer agent.

Toxicity and Safety Profile

While 5-bromo-2-methylpyridine shows promise in various biological activities, its safety profile must be considered:

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-methylpyridine hydrate, and what methodological considerations are critical for achieving high purity?

- Methodological Answer : A primary route involves bromination of 2-methylpyridine using reagents like N-bromosuccinimide (NBS) or Br₂ under controlled conditions (0–5°C, inert atmosphere). Key considerations include stoichiometric control (1:1 molar ratio of brominating agent to substrate) and solvent selection (e.g., dichloromethane to minimize di-bromination). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical for high purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- Methodological Answer :

- 1H NMR : Look for the methyl group signal at δ ~2.5 ppm and aromatic protons in the pyridine ring at δ 7.5–8.5 ppm.

- Mass Spectrometry (MS) : The molecular ion peak should appear at m/z 172.03 (C₆H₆BrN).

- FTIR : A strong C-Br stretch near 600 cm⁻¹ confirms bromine incorporation.

- X-ray Crystallography : Resolves hydrate structure (hydrogen bonding patterns) if single crystals are obtained .

Q. What are the primary applications of this compound in pharmaceutical research, and what synthetic transformations are typically employed?

- Methodological Answer : It serves as a key intermediate in cardiovascular and respiratory drug synthesis. Common transformations include:

- Suzuki-Miyaura Coupling : React with boronic acids (e.g., aryl/heteroaryl) to form biaryl derivatives, leveraging its bromine as a leaving group.

- Nucleophilic Substitution : Replace bromine with amines, alkoxides, or thiols to generate functionalized pyridines .

Advanced Research Questions

Q. How can researchers optimize the bromination step in the synthesis of this compound to minimize di-brominated by-products?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ NMR to track bromine consumption and halt the reaction before di-substitution occurs.

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) reduce di-bromination compared to THF.

- Catalyst Screening : Lewis acids like FeCl₃ may enhance regioselectivity for mono-bromination .

Q. In cases where conflicting data arise regarding the stability of this compound under different storage conditions, how should researchers design experiments to resolve these contradictions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 4°C (refrigerated), 25°C (ambient), and 40°C (stress) with controlled humidity (40–75% RH). Analyze degradation via HPLC every 7–14 days.

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., hydrolysis of the hydrate).

- Solid-State Characterization : Perform PXRD to detect hydrate-anhydrate phase transitions impacting stability .

Q. How can researchers address discrepancies in reported reaction yields for this compound derivatives during cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Compare Pd(PPh₃)₄, Pd(dba)₂, or Ni-catalyzed systems for efficiency.

- Ligand Optimization : Bulky ligands (e.g., SPhos) may improve yield by reducing steric hindrance.

- By-Product Analysis : Use GC-MS or LC-MS to identify undesired side products (e.g., dehalogenation or homocoupling) and adjust reaction conditions (e.g., lower temperature, inert atmosphere) .

Q. What strategies can be employed to enhance the regioselectivity of functionalization reactions involving this compound?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., -OMe, -NH₂) to guide lithiation or borylation at specific positions.

- Computational Modeling : DFT calculations predict reactive sites (e.g., C-3 vs. C-5 positions) based on electron density and steric effects.

- Protection/Deprotection : Temporarily block the methyl or hydrate group to direct reactivity toward the bromine site .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the hydrate’s solubility in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Screening : Systematically test solvents (e.g., water, ethanol, DCM) using gravimetric or UV-Vis quantification.

- Hydrate vs. Anhydrous Form : Confirm the compound’s hydration state via Karl Fischer titration or TGA, as solubility varies significantly between forms.

- Temperature Dependence : Measure solubility at 25°C and 40°C to account for thermal effects .

Q. What experimental approaches can resolve contradictions in the reported biological activity of this compound derivatives?

- Methodological Answer :

- Structural Elucidation : Ensure derivatives are fully characterized (NMR, HRMS) to confirm identity and purity.

- Dose-Response Studies : Use standardized assays (e.g., enzyme inhibition, cell viability) across multiple replicates to validate activity.

- Metabolite Profiling : Identify degradation products in biological media that may contribute to observed discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.